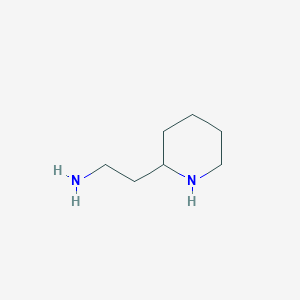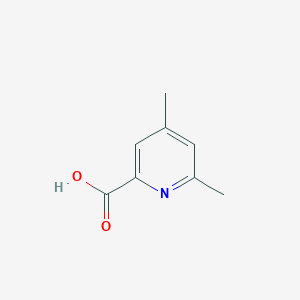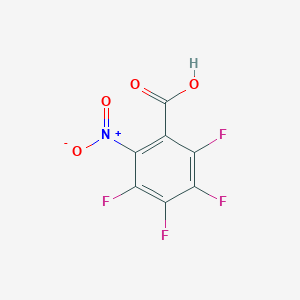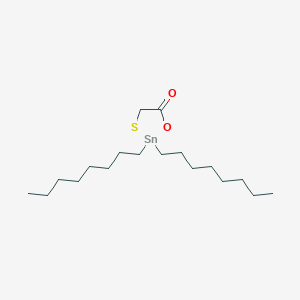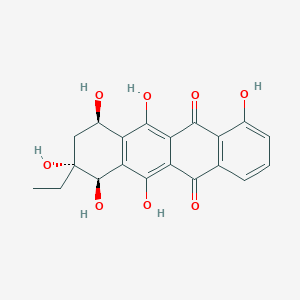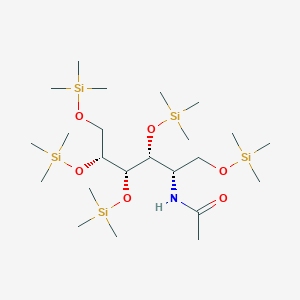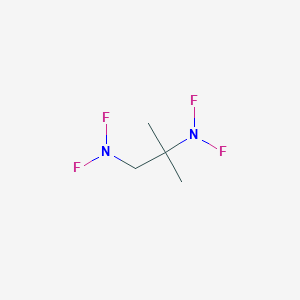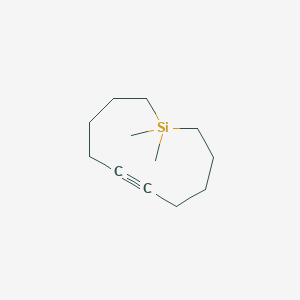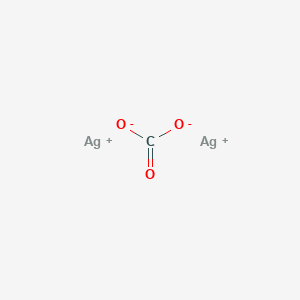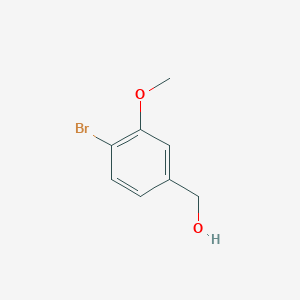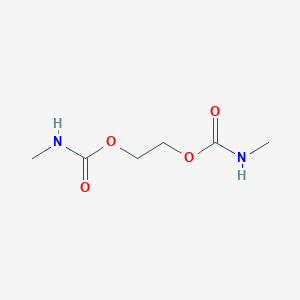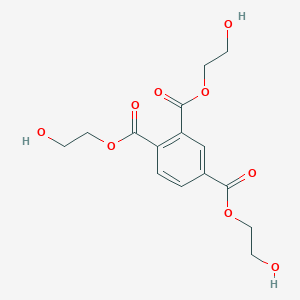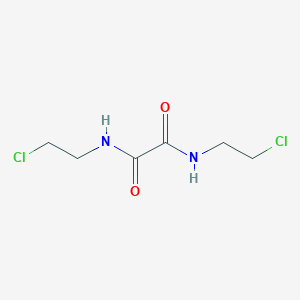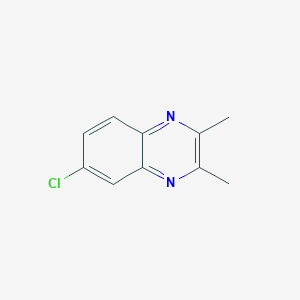![molecular formula C11H15NO2 B096722 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone CAS No. 16858-04-1](/img/structure/B96722.png)
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone, also known as DIM-C-pPhOH, is a small molecule compound that has been studied extensively for its potential therapeutic properties. This compound is a derivative of curcumin, a natural compound found in turmeric, and has been found to have anti-cancer and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been studied extensively for its potential therapeutic properties. It has been found to have anti-cancer properties and has been shown to inhibit the growth of a variety of cancer cells, including breast, prostate, and colon cancer cells. Additionally, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
Wirkmechanismus
The mechanism of action of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone is not fully understood, but it is thought to work by inhibiting various signaling pathways that are involved in cancer growth and inflammation. Specifically, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival, and the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for preventing cancer growth. Additionally, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to inhibit the production of inflammatory cytokines, which are molecules that are involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone in lab experiments is that it is a stable and easily synthesized compound that can be used in a variety of research applications. Additionally, it has been shown to have anti-cancer and anti-inflammatory properties, which makes it a promising compound for further research. However, one limitation of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are many future directions for research on 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone. One area of research could be to further investigate its mechanism of action and how it interacts with various signaling pathways. Additionally, further studies could be done to determine the optimal dosage and administration of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone for various therapeutic applications. Finally, researchers could investigate the potential of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone as a therapeutic agent for other conditions, such as neurodegenerative diseases or autoimmune disorders.
Conclusion:
In conclusion, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone is a promising compound that has been studied extensively for its potential therapeutic properties. Its anti-cancer and anti-inflammatory properties make it a promising compound for further research, and its stable and easily synthesized nature make it a useful compound for lab experiments. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone involves the reaction of curcumin with p-phenylenediamine and acetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure a high yield and purity of the final product. The synthesis of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been optimized to produce a compound that is stable, easy to handle, and suitable for use in a variety of research applications.
Eigenschaften
CAS-Nummer |
16858-04-1 |
|---|---|
Produktname |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone |
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-7-10(8(2)14-12-7)6-9-4-3-5-11(9)13/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
BJPMECVZYIVUBJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CC2CCCC2=O |
Kanonische SMILES |
CC1=C(C(=NO1)C)CC2CCCC2=O |
Synonyme |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



